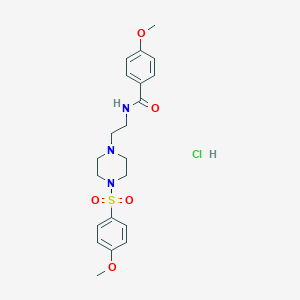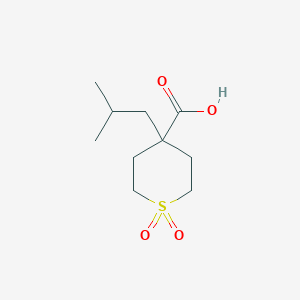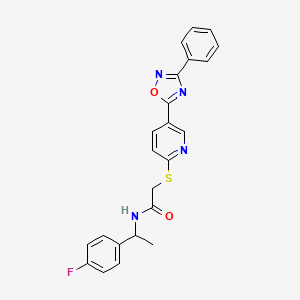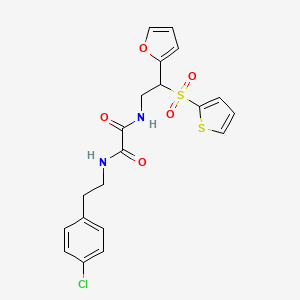![molecular formula C16H14N2OS B2718426 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-30-1](/img/structure/B2718426.png)
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and is known for its unique chemical properties.
Applications De Recherche Scientifique
Therapeutic Potential
1,3,4-Oxadiazole, a core structure in compounds like 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, has been recognized for its wide range of bioactivities. This includes applications as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The oxadiazole ring facilitates binding with different enzymes and receptors through weak interactions, offering a platform for the development of therapeutic agents with high potency and specificity (Verma et al., 2019).
Synthetic and Pharmacological Insights
Research has elucidated various synthetic approaches to harness the pharmacological potential of 1,3,4-oxadiazole derivatives. These compounds exhibit significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, among others. Recent studies have focused on the synthesis and evaluation of these derivatives to understand their mechanisms of action better and enhance their efficacy in treating various conditions (Wang et al., 2022).
Applications in Sensing and Material Science
The potential of 1,3,4-oxadiazole derivatives extends beyond pharmacology into areas such as material science and sensing applications. These molecules have been explored for their photoluminescent properties, thermal and chemical stability, and as chemosensors for metal ions. The unique electron-rich characteristics of the oxadiazole ring make it suitable for developing novel materials with specific sensing capabilities (Sharma et al., 2022).
Antimicrobial Activities
Oxadiazole derivatives, including those related to this compound, have shown promising antimicrobial properties. They have been investigated for their effectiveness against various microbial strains, including bacteria, fungi, and viruses. Some of these compounds have exhibited activities surpassing those of existing antimicrobial agents, highlighting their potential as novel therapeutic options (Glomb & Świątek, 2021).
Neurological Applications
The diverse pharmacological activities of oxadiazole derivatives also encompass neurological applications. These compounds have been explored for their potential in treating psychological disorders such as schizophrenia, parkinsonism, Alzheimer's disease, and epilepsy. The oxadiazole ring's ability to interact with various neuroreceptors and enzymes suggests its utility in developing safer and more effective treatments for mental health disorders (Saxena et al., 2022).
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-7-9-12(10-8-11)15-17-18-16(19-15)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJFMSBVPGSJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)


![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide](/img/structure/B2718348.png)

![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/no-structure.png)


![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)
![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)

![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)

